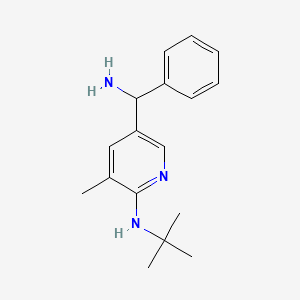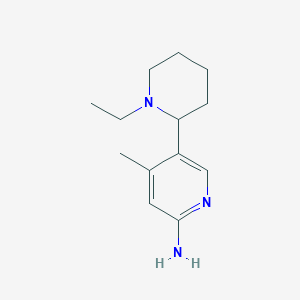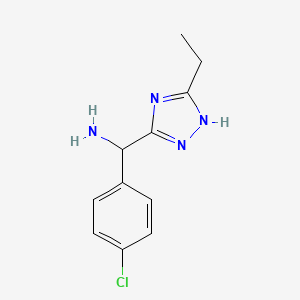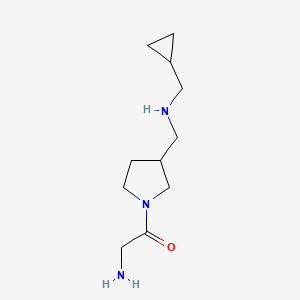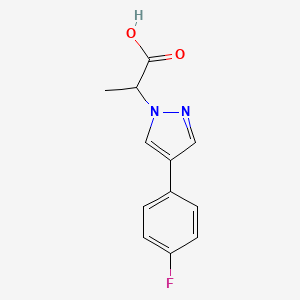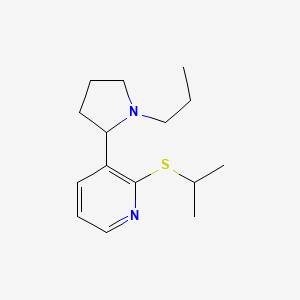![molecular formula C12H11N3O2S2 B11800265 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)
5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno ring fused with a pyrazole ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenyl-3-thiosemicarbazide with α-bromoacetophenone, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thienopyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thienopyrazoles.
Applications De Recherche Scientifique
5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thieno[2,3-b]pyridines: Another class of heterocyclic compounds with a thieno ring fused to a pyridine ring, known for their diverse applications in medicinal chemistry.
Uniqueness
5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group and the phenyl ring enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H11N3O2S2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
5-methylsulfonyl-4-phenyl-2H-thieno[2,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C12H11N3O2S2/c1-19(16,17)12-8(7-5-3-2-4-6-7)9-10(13)14-15-11(9)18-12/h2-6H,1H3,(H3,13,14,15) |
Clé InChI |
YCAIOUGWCJTEKN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)

